(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride is a chemical compound with the molecular formula C24H28ClNS. It is known for its unique structure, which includes both diphenylpropyl and phenylthio groups attached to an ammonium chloride core .
Vorbereitungsmethoden
The synthesis of (3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride typically involves the reaction of 3,3-diphenylpropylamine with 3-(phenylthio)propyl chloride in the presence of a suitable base. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of (3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride can be compared with other similar compounds, such as:
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)amine: Similar structure but lacks the ammonium chloride group.
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium bromide: Similar structure but with a bromide ion instead of chloride.
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium iodide: Similar structure but with an iodide ion instead of chloride. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
49566-00-9 |
---|---|
Molekularformel |
C24H28ClNS |
Molekulargewicht |
398.0 g/mol |
IUPAC-Name |
3,3-diphenyl-N-(3-phenylsulfanylpropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H27NS.ClH/c1-4-11-21(12-5-1)24(22-13-6-2-7-14-22)17-19-25-18-10-20-26-23-15-8-3-9-16-23;/h1-9,11-16,24-25H,10,17-20H2;1H |
InChI-Schlüssel |
SFYVRUBKBDKDBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCNCCCSC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.